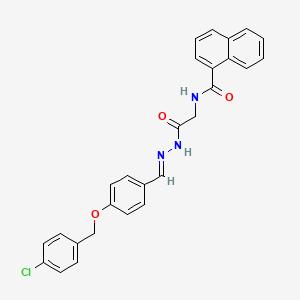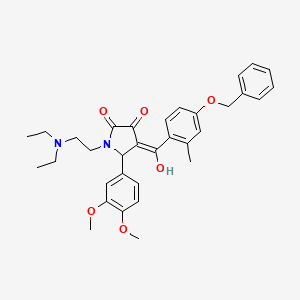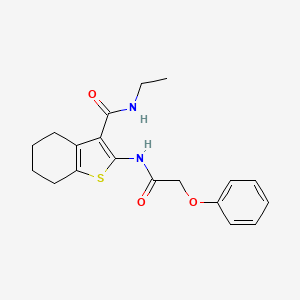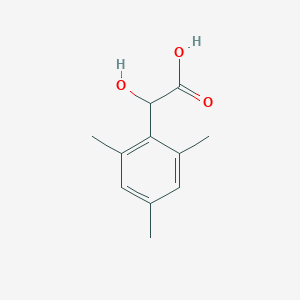
N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthamide core linked to a hydrazino group, which is further connected to a chlorobenzylidene moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-((4-chlorobenzyl)oxy)benzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
-
Coupling with Naphthamide: : The hydrazone intermediate is then coupled with 2-oxoethyl-1-naphthamide in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo compounds.
-
Reduction: : Reduction of the compound can occur at the carbonyl group, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Azo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry
In chemistry, N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit activity against certain pathogens or cancer cells due to its structural features. Research into its biological activity could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for further study in drug discovery.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazino group can form hydrogen bonds with biological molecules, while the aromatic rings may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-(4-Chlorobenzyl)-2-[(2E)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino]-2-oxoacetamide
- 2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide stands out due to its naphthamide core, which may confer unique chemical and biological properties. The presence of the chlorobenzylidene moiety also adds to its distinctiveness, potentially enhancing its reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
764700-57-4 |
|---|---|
分子式 |
C27H22ClN3O3 |
分子量 |
471.9 g/mol |
IUPAC 名称 |
N-[2-[(2E)-2-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C27H22ClN3O3/c28-22-12-8-20(9-13-22)18-34-23-14-10-19(11-15-23)16-30-31-26(32)17-29-27(33)25-7-3-5-21-4-1-2-6-24(21)25/h1-16H,17-18H2,(H,29,33)(H,31,32)/b30-16+ |
InChI 键 |
FRTQTJFAMIXVGG-OKCVXOCRSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004234.png)
![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)



![2-[(1-Carboxyethyl)sulfanyl]benzoic acid](/img/structure/B12004269.png)
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004270.png)


![[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B12004289.png)

